molecular formula C17H17N3O4 B608383 [4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea CAS No. 919767-02-5

[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea

Cat. No. B608383
CAS RN: 919767-02-5
M. Wt: 327.33
InChI Key: FDEJMZJEHJWMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRN383 also inhibited the proliferation of the ITD-positive cell lines with IC(50) values of < or =2.9 nM. A single oral administration of 80 mg/kg of KRN383 eradicated ITD-positive xenograft tumors in nude mice and prolonged the survival of SCID mice carrying ITD-positive AML cells. The effectiveness of a single oral dose of KRN383 suggests that it has the potential to be used in a wide variety of clinical regimens, including multicycle and combination therapies.

Scientific Research Applications

Antiproliferative and Anticancer Potential

Research indicates significant antiproliferative activity of similar compounds against various cancer cell lines. For example, urea derivatives with hydroxy group or one halogen atom showed moderate effects against multiple cell lines, with stronger activity against breast carcinoma MCF-7 cell line. Bis-ureas with hydroxy and fluoro substituents exhibited extreme selectivity against MCF-7 cells. These findings suggest potential applications in the development of breast carcinoma drugs (Perković et al., 2016). Similarly, quinoline derivatives have been synthesized and evaluated for antiproliferative activities against cancer cell lines like HeLa (cervix cancer cell line) and MDA-MB-435 (melanoma), highlighting their potential as anticancer agents (Ahsan et al., 2016).

Antibacterial and Antimicrobial Applications

Several quinoline derivatives exhibit notable antibacterial and antimicrobial properties. Compounds synthesized from 4-hydroxy-7-methoxyquinolin-2(1H)-one demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Hamama et al., 2015). Moreover, [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives also showed good antibacterial and antifungal activities against pathogenic strains, suggesting a role in antimicrobial treatments (Thomas et al., 2010).

Neuropharmacological Applications

Compounds similar to [4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea have been explored for their neuropharmacological effects. For instance, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a putative trace amine receptor ligand, demonstrated antidepressant-like effects in animal models, indicating potential applications in treating depression (Dhir & Kulkarni, 2011).

Chemotherapeutic Synthesis

The synthesis of novel quinoline and oxadiazole derivatives suggests their application in chemotherapy. For instance, certain synthesized quinoline derivatives demonstrated antiproliferative activity, indicating their potential in cancer treatment (Ahsan et al., 2016).

properties

CAS RN

919767-02-5

Product Name

[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea

Molecular Formula

C17H17N3O4

Molecular Weight

327.33

IUPAC Name

[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea

InChI

InChI=1S/C17H17N3O4/c1-23-16-8-12-13(9-14(16)21)19-7-6-15(12)24-11-4-2-10(3-5-11)20-17(18)22/h2-4,6-9,11,21H,5H2,1H3,(H3,18,20,22)

InChI Key

FDEJMZJEHJWMRY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1O)OC3CC=C(C=C3)NC(=O)N

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KRN383, KRN 383, KRN-383

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 2
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 3
Reactant of Route 3
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 4
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 5
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 6
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.